Cannabistilbene I is a prenylated stilbene compound found in cannabis, first isolated in the 1980s by researchers including ElSohly et al. from a Panamanian strain of Cannabis sativa. It is part of a group of compounds known as stilbenes, which are characterized by their two phenolic rings connected by a double bond. Cannabistilbene I is unique among its relatives due to its prenyl group, which contributes to its distinct chemical properties and potential biological activities .
Cannabistilbene I exhibits several biological activities that have garnered interest in pharmacological research. Preliminary studies suggest that it possesses anti-inflammatory and antioxidant properties, similar to other stilbenes like resveratrol. These properties indicate potential therapeutic applications, although comprehensive studies on cannabistilbene I specifically remain limited. Its structural characteristics may enhance its bioactivity compared to non-prenylated stilbenes .
The synthesis of cannabistilbene I can be achieved through several methods, primarily focusing on the modification of dihydroresveratrol. The key steps involve:
Alternative synthetic routes have also been explored, including the use of phenolic precursors and various coupling reactions to create stilbene frameworks with specific substituents .
Cannabistilbene I has potential applications in various fields, particularly in pharmacology and nutraceuticals due to its biological activities. Its antioxidant properties may make it valuable in formulations aimed at combating oxidative stress-related diseases. Additionally, its anti-inflammatory effects could be beneficial in developing treatments for conditions like arthritis or other inflammatory disorders .
Cannabistilbene I shares structural similarities with several other compounds within the stilbene class and related classes of natural products. Here are some notable comparisons:
Compound Name | Structure Type | Unique Features |
---|---|---|
Resveratrol | Non-prenylated stilbene | Known for strong antioxidant properties |
Canniprene | Prenylated stilbene | Similar biosynthetic pathway but different substituents |
Cannabistilbene IIa | Non-prenylated stilbene | Lacks the prenyl group present in cannabistilbene I |
3,4′-dihydroxy-5,3′-dimethoxy-5′-isoprenylbibenzyl | Prenylated bibenzyl | Exhibits similar biological activities but distinct structure |
Dihydroresveratrol | Non-prenylated stilbene | Precursor for cannabistilbene I synthesis |
Cannabistilbene I's uniqueness lies in its prenylation which enhances its lipophilicity and potentially modulates its biological activity compared to non-prenylated counterparts like resveratrol .
Cannabistilbene I was first isolated in 1984 from a polar acidic fraction of a Panamanian variant of Cannabis sativa grown in Mississippi. Researchers identified it as one of two novel dihydrostilbene derivatives through spectral analysis, with its structure confirmed via synthesis. This discovery expanded the known diversity of non-cannabinoid phenolic compounds in cannabis, which had previously focused on cannabinoids like Δ9-THC and cannabidiol. Early structural elucidation revealed a 3,4'-dihydroxy-5-methoxy-3'-(3-methylbut-2-enyl)-dihydrostilbene backbone, distinguishing it from simpler stilbenes like resveratrol.
Cannabistilbene I belongs to the dihydrostilbene subclass of stilbenoids, characterized by a hydrogenated central ethylene bond (Figure 1). Its IUPAC name, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-(3-methylbut-2-enyl)phenol, reflects its:
Property | Value |
---|---|
Molecular formula | C20H24O3 |
Molecular weight | 312.4 g/mol |
Solubility | Lipophilic (insoluble in water) |
Spectral identifiers | NMR: δ 6.3–6.7 ppm (aromatic protons) |
Cannabistilbene I occurs in:
Currently documented exclusively in Cannabis sativa, cannabistilbene I contributes to the plant's chemical defense system:
Compound | Ecological Role | Source Plant |
---|---|---|
Cannabistilbene I | Antimicrobial, antioxidant | Cannabis sativa |
Resveratrol | Antifungal, UV protection | Vitis vinifera |
Pinosylvin | Herbivore deterrent | Pinus spp. |
As a phytoalexin, cannabistilbene I likely mitigates: